1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, also known as 1-acryloyl-3-pyrrolidinecarboxylic acid, is a compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an acryloyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Saturated derivatives of the acryloyl group.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid
- 1-(prop-2-enoyl)pyrrolidine-4-carboxylic acid
- 1-(prop-2-enoyl)piperidine-3-carboxylic acid
Uniqueness
1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
1342552-04-8 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-prop-2-enoylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h2,6H,1,3-5H2,(H,11,12) |
InChI Key |
WAQCGNDULBMNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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